molecular formula C23H25FN2O4S B10983894 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide

4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide

Cat. No.: B10983894
M. Wt: 444.5 g/mol
InChI Key: LCCSKWIFUZKXAM-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a fluorine atom, a methoxyphenyl group, a sulfonyl group, and a pyrrole ring, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the sulfonylation of the pyrrole ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the coupling of the fluorinated pyrrole derivative with 4-fluorobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets can be optimized to enhance therapeutic efficacy and reduce side effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide stands out due to its unique combination of functional groups

Properties

Molecular Formula

C23H25FN2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

4-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H25FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)20-12-10-19(30-4)11-13-20)22(26)25-23(27)17-6-8-18(24)9-7-17/h6-13H,5,14H2,1-4H3,(H,25,27)

InChI Key

LCCSKWIFUZKXAM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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